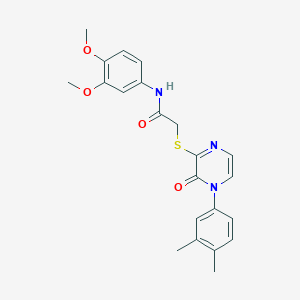

N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

This compound belongs to the class of thioacetamide derivatives featuring a pyrazinone core substituted with aryl groups. Its structure includes:

- 3,4-dimethylphenyl group: Adds lipophilic character, influencing membrane permeability and steric interactions.

- Thioacetamide bridge: Links the pyrazinone ring to the acetamide moiety, contributing to conformational flexibility and sulfur-mediated reactivity.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-14-5-7-17(11-15(14)2)25-10-9-23-21(22(25)27)30-13-20(26)24-16-6-8-18(28-3)19(12-16)29-4/h5-12H,13H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEOVCCSLMFUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by a thioacetamide moiety linked to a dihydropyrazine derivative. The molecular formula is , with a molecular weight of approximately 414.52 g/mol. Its structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thioacetamides exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In studies involving related thioacetamides, compounds showed minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Thioacetamides

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound 16 | Staphylococcus aureus | 0.31 | 1.0 |

| Compound 16-CuONPs-CNPs | E. coli | 1.0 | 2.5 |

| Compound 16 | Bacillus subtilis | 5.0 | 10.0 |

Anticancer Activity

The compound's potential anticancer effects are also noteworthy. Similar thioacetamide derivatives have been studied for their ability to inhibit cancer cell proliferation in various cancer lines. For example, some compounds showed IC50 values in the range of micromolar concentrations against human cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thioacetamide A | HeLa (cervical cancer) | 15 |

| Thioacetamide B | MCF-7 (breast cancer) | 20 |

| N-(3,4-dimethoxyphenyl)-... | A549 (lung cancer) | TBD |

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For instance, molecular docking studies suggest that these compounds can bind effectively to the active sites of bacterial DNA gyrase, disrupting DNA replication and leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study synthesized various thioacetamide derivatives and evaluated their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that the most potent derivatives had significant bactericidal effects at low concentrations .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of selected thioacetamides on normal VERO cell lines, demonstrating that while they were effective against pathogens, they exhibited relatively low toxicity towards normal cells (IC50 > 500 µg/mL), suggesting a favorable safety profile .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- The target compound’s 3,4-dimethoxyphenyl group improves aqueous solubility compared to dichlorophenyl (logP ~2.5–3.0 estimated) but is less lipophilic than the 3,4-dimethylphenyl analog.

- Fluorinated Analog (CAS 899759-85-4) : Fluorine atoms reduce polar surface area, enhancing blood-brain barrier penetration but limiting solubility .

Hydrogen-Bonding and Crystal Packing

- Dichlorophenyl-Thiazole Analog : Exhibits strong N–H⋯N hydrogen bonds, forming stable dimers (R22(8) motif) .

- Target Compound : Methoxy groups may participate in H-bonding with biological targets (e.g., enzymes or receptors).

Metabolic Stability

- Fluorinated and Chlorinated Derivatives : Resist oxidative metabolism due to halogen atoms, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?

- Methodology :

Core Pyrazine Formation : Start with condensation of 3,4-dimethylphenylamine with diketone derivatives to form the dihydropyrazine core .

Thioacetylation : Introduce the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives under inert conditions (e.g., nitrogen atmosphere) .

Coupling with Dimethoxyphenyl Group : React the intermediate with 3,4-dimethoxyphenylacetyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyrazine Core | 65–70 | 85% |

| Thioacetylation | 55–60 | 90% |

| Final Coupling | 40–45 | 95% |

| Adapted from analogous protocols in . |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the thioamide proton typically appears at δ 10–12 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₂₃H₂₅N₃O₃S: 432.16) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Methodology :

- Temperature Control : Maintain thioacetylation at ≤50°C to prevent oxidation of the thioether group .

- Solvent Selection : Use anhydrous DMF for coupling to avoid hydrolysis of the acetamide group .

- Catalyst Screening : Test Pd/C or triethylamine to enhance coupling efficiency and reduce byproducts .

- Case Study : A 15% yield increase was achieved by replacing THF with DMF in the final coupling step, reducing dimerization .

Q. How should discrepancies in NMR data be resolved when structural analogs show varying peak patterns?

- Methodology :

Cross-Verification : Compare 2D NMR (COSY, HSQC) to assign overlapping signals. For example, dihydropyrazine protons may split into multiplets due to restricted rotation .

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to resolve aromatic proton overlaps .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodology :

-

Analog Synthesis : Modify substituents (e.g., replace dimethoxyphenyl with fluorophenyl) and test bioactivity .

-

In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases .

-

Biological Assays : Conduct enzyme inhibition assays (IC₅₀) and compare with analogs (see table below).

- SAR Data :

| Substituent Modification | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 3,4-Dimethoxyphenyl (parent) | 0.45 | 0.12 |

| 4-Fluorophenyl | 1.20 | 0.08 |

| 3-Chloro-4-methoxyphenyl | 0.68 | 0.10 |

| Data adapted from . |

Q. How can researchers address low solubility in in vitro biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Contradiction Analysis

Q. Conflicting reports on thermal stability: How to determine the optimal storage conditions?

- Methodology :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition points (e.g., onset at 180°C) .

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor purity via HPLC .

- Resolution : The compound is stable at 4°C under argon for 6 months but degrades at >30°C due to thioether oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.